N-(6,6-Dimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-indazole-4-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6,6-Dimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-indazole-4-yl)benzamide is a synthetic compound belonging to the indazole family. Indazoles are heterocyclic aromatic organic compounds known for their diverse biological activities and potential therapeutic applications . This compound, characterized by its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of N-(6,6-Dimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-indazole-4-yl)benzamide typically involves the reaction of 6,6-dimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-indazole with benzoyl chloride under specific conditions . The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond. Industrial production methods may involve optimization of reaction conditions, such as temperature and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
N-(6,6-Dimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-indazole-4-yl)benzamide undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(6,6-Dimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-indazole-4-yl)benzamide involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and leading to the desired biological effects . The pathways involved may include inhibition of specific enzymes or activation of signaling cascades that result in therapeutic outcomes .
Comparison with Similar Compounds
N-(6,6-Dimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-indazole-4-yl)benzamide can be compared with other indazole derivatives such as:
1H-Indazole-3-carboxamide: Known for its anticancer properties.
2H-Indazole-3-carboxylic acid: Exhibits anti-inflammatory activity.
3-Amino-1H-indazole: Used in the synthesis of various pharmaceuticals.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which differentiate it from other similar compounds .
Properties
IUPAC Name |
N-(6,6-dimethyl-1-phenyl-5,7-dihydro-4H-indazol-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O/c1-22(2)13-19(24-21(26)16-9-5-3-6-10-16)18-15-23-25(20(18)14-22)17-11-7-4-8-12-17/h3-12,15,19H,13-14H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZATSOXVKXQNHGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2=C(C1)N(N=C2)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.